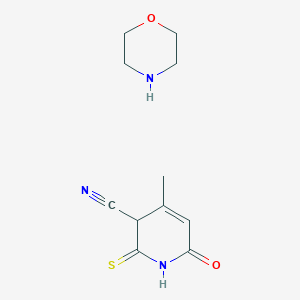

4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

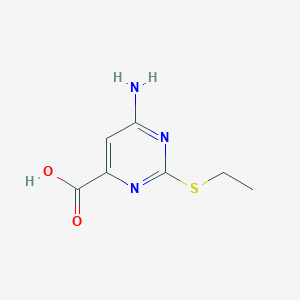

“4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine” is a chemical compound with the molecular formula C11H15N3O2S . It is a member of pyridines and a nitrile . The IUPAC name for this compound is 6-hydroxy-4-methyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the transformation into the corresponding 4-tosyloxy and 4-chloro derivatives, followed by Suzuki–Miyaura arylations gave a series of eleven N-substituted methyl 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxylates .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its InChI code: 1S/C7H6N2OS/c1-4-2-6(10)9-7(11)5(4)3-8/h2H,1H3,(H2,9,10,11) . This code provides a unique representation of the compound’s molecular structure.

Aplicaciones Científicas De Investigación

Synthesis of Pyrimidine Derivatives

This compound serves as a precursor for synthesizing various pyrimidine derivatives. Pyrimidine bases are crucial components of nucleic acids and exhibit a wide range of biological activities. Modified pyrimidine nucleosides have shown potential in treating diseases such as cancer, tuberculosis, and HIV .

Anticancer Research

The structural motif of this compound is found in molecules that have been tested against cancer cell lines. Its derivatives can be designed to target specific pathways in cancer cells, providing a pathway for the development of new anticancer agents .

Anticonvulsant Activity

Derivatives of 6-methyl-2-thiouracil, which can be synthesized from this compound, have been used to create S-alkyl derivatives with anticonvulsant activity. This application is significant in the development of treatments for epilepsy and other seizure disorders .

Organic Synthesis

In organic chemistry, this compound can be used to synthesize acetamides by reacting with aliphatic amines. This reaction is valuable for creating a variety of organic compounds with potential applications in medicinal chemistry .

Nucleotide Synthesis

The compound can induce the formation of intramolecular S–S bonds in peptides, which is a critical step in synthesizing new nucleotides. This application is essential for advancing research in biochemistry and molecular biology .

Chemical Research

As a chemical reagent, this compound can be used to study the selectivity of reactions involving sulfanyl groups. Understanding these reactions can lead to the development of more efficient synthetic routes in chemical manufacturing .

Mecanismo De Acción

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to participate in various cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.

Propiedades

IUPAC Name |

4-methyl-6-oxo-2-sulfanylidene-3H-pyridine-3-carbonitrile;morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS.C4H9NO/c1-4-2-6(10)9-7(11)5(4)3-8;1-3-6-4-2-5-1/h2,5H,1H3,(H,9,10,11);5H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMKFLGWLLNDQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=S)C1C#N.C1COCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1379195.png)

![1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine](/img/structure/B1379202.png)

![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)

![2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one](/img/structure/B1379212.png)

![5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1379215.png)

![tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate](/img/structure/B1379216.png)